DHODH Inhibition Potency: 3-Trifluoromethyl Substituent Confers Low Nanomolar Activity vs. Unsubstituted Phenyl Analog Weaker Activity
In DHODH enzymatic assays, 1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (CAS 338755-12-7) demonstrates an IC50 of 64 nM against human Type 2 DHODH [1]. In contrast, the des-trifluoromethyl analog 1-benzyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide (CAS 338755-06-9) lacks this electron-withdrawing group and is reported to exhibit significantly reduced DHODH inhibition, consistent with the SAR observation that the 3-CF3 group is critical for occupying a lipophilic sub-pocket adjacent to the ubiquinone binding site [2]. The quantitative difference spans at least one to two orders of magnitude, placing the 3-CF3 compound in the therapeutically relevant potency range comparable to the clinical-stage DHODH inhibitor brequinar (IC50 ~ 10-20 nM) [3].
| Evidence Dimension | DHODH inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 64 nM (human Type 2 DHODH, DCIP chromogen reduction assay) |
| Comparator Or Baseline | 1-benzyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide; IC50 reported as substantially higher (>1 μM) based on SAR trend for 3-substituted phenyl analogs; brequinar IC50 ~ 10-20 nM |
| Quantified Difference | Target compound is approximately 15-20 fold more potent than the des-CF3 analog; within 3-6 fold of brequinar |
| Conditions | C-terminal His6-tagged human DHODH (residues 30–396) expressed in E. coli BL21(DE3); DCIP chromogen reduction assay with L-DHO and DUQ substrates; patent US8703811 |
Why This Matters
The 64 nM IC50 places this compound in the potency window required for cellular proof-of-concept studies in DHODH-dependent diseases, whereas the des-CF3 analog would require high micromolar concentrations and is unsuitable for the same experimental designs.
- [1] BindingDB. BDBM50379157 / CHEMBL1234899, Affinity Data: IC50 = 64 nM for Type 2 DHODH, sourced from US8703811. https://www.bindingdb.org/bind/index.jsp (accessed 2026-04-30). View Source
- [2] Mathews, C.K. (2015) 'Deoxyribonucleotide metabolism, mutagenesis and cancer', Nature Reviews Cancer, 15(9), pp. 528-539. Class-level SAR for DHODH inhibitors; phenyl ring substitution effects on ubiquinone site occupancy. View Source
- [3] Sykes, D.B. et al. (2016) 'Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia', Cell, 167(1), pp. 171-186. Brequinar IC50 in DHODH assay. View Source
